molecular formula C7H10BrN3 B2358323 3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine CAS No. 1695951-07-5

3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B2358323
CAS No.: 1695951-07-5
M. Wt: 216.082
InChI Key: QDSIAZKQKXQTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1695951-07-5) is a brominated heterocyclic compound of significant interest in medicinal chemistry, particularly in the development of targeted cancer therapies. This compound serves as a key synthetic intermediate for the construction of diverse pyrazolo[1,5-a]pyrimidine derivatives, a privileged scaffold recognized for its potent protein kinase inhibitor (PKI) activity . The core pyrazolo[1,5-a]pyrimidine structure is a [5,6]-fused N-heterocyclic system that provides a rigid, planar framework ideal for interacting with the ATP-binding sites of various kinases . The bromine atom at the 3-position offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing medicinal chemists to introduce diverse substituents and fine-tune the compound's pharmacological properties . Researchers utilize this intermediate to develop inhibitors targeting critical kinases such as CK2, EGFR, B-Raf, and CDKs, which are frequently disrupted in cancers like non-small cell lung cancer (NSCLC) and melanoma . Beyond its primary role in kinase inhibitor development, the pyrazolo[1,5-a]pyrimidine core has also been identified as a strategic fluorophore due to its tunable photophysical properties, enabling applications in bioimaging and cellular probe design . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c1-5-2-9-7-6(8)3-10-11(7)4-5/h3,5,9H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSIAZKQKXQTAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(C=NN2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Mechanism

The reaction proceeds through a Michael addition-initiated cyclization (Fig. 1). The amino group of 3-aminopyrazole attacks the α,β-unsaturated ketone, forming an enamine intermediate. Subsequent intramolecular cyclization eliminates a dialkylamine molecule, yielding the pyrazolo[1,5-a]pyrimidine core. Solvent choice critically influences reaction kinetics; ethanol accelerates proton transfer, while THF enhances intermediate stability.

Optimization Parameters

  • Temperature : Reflux conditions (70–100°C) are optimal for complete conversion.
  • Catalysts : Acidic catalysts (e.g., p-toluenesulfonic acid) improve yields by stabilizing charged intermediates.
  • Substituent Compatibility : Methyl groups at the enone’s β-position direct regioselective ring closure, achieving >80% yield for 6-methyl derivatives.

Regioselective Bromination at Position 3

Introducing bromine at position 3 requires careful selection of brominating agents and reaction conditions to avoid over-halogenation or ring degradation. Two predominant methods are documented:

Direct Bromination Using Molecular Bromine

A procedure adapted from VulcanChem employs molecular bromine (Br₂) in dichloromethane at 0–5°C. The methyl group at position 6 exerts an electron-donating effect, activating position 3 for electrophilic substitution. Key steps include:

  • Dissolving the pyrazolo[1,5-a]pyrimidine core in anhydrous dichloromethane.
  • Dropwise addition of Br₂ (1.1 equiv) under nitrogen atmosphere.
  • Stirring for 12 hours at room temperature.
  • Quenching with sodium thiosulfate and isolating via column chromatography (silica gel, hexane/ethyl acetate).

Yield : 65–75%
Purity : >90% (HPLC)

Bromination via Phosphoryl Bromide

An alternative method from heterocyclic synthesis protocols utilizes phosphoryl bromide (POBr₃) in dimethylformamide (DMF). This approach is advantageous for substrates sensitive to Br₂’s oxidative properties:

  • Heating the core with POBr₃ (2.0 equiv) in DMF at 70°C for 3 hours.
  • Precipitation in ice-water followed by neutralization with ammonium hydroxide.
  • Recrystallization from ethanol to afford pure product.

Yield : 70–82%
Melting Point : 209–211°C

Comparative Analysis of Bromination Strategies

Parameter Br₂ Method POBr₃ Method
Reaction Time 12 hours 3 hours
Temperature 0–25°C 70°C
Yield 65–75% 70–82%
Byproducts Di-brominated species Minimal
Scalability Moderate High

The POBr₃ method offers higher yields and faster kinetics but requires stringent moisture control. Conversely, Br₂ is cost-effective but necessitates low temperatures to suppress side reactions.

Purification and Characterization

Crystallization vs. Chromatography

  • Crystallization : Ethanol or ethanol-DMF mixtures produce needle-like crystals with 95% purity, as reported by Sigma-Aldrich .
  • Column Chromatography : Silica gel elution (hexane/ethyl acetate, 3:1) achieves >99% purity but is less feasible for large-scale production.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 1.28 (s, 3H, CH₃), 4.17 (m, 4H, CH₂), 7.33 (s, 1H, pyrimidine-H).
  • IR (Nujol) : 2213 cm⁻¹ (C≡N stretch absent, confirming bromination).

Challenges and Mitigation Strategies

  • Regioselectivity : Competing bromination at position 7 is minimized using sterically hindered solvents (e.g., tert-butanol).
  • Stability : The product degrades under prolonged light exposure; storage in amber vials at −20°C is recommended.

Industrial Applications and Modifications

While the compound itself is primarily a synthetic intermediate, its derivatives exhibit antitubercular (MIC: 2.5 µg/mL against M. tuberculosis) and kinase inhibitory activities. Functionalization at position 5 via Suzuki-Miyaura coupling has been explored to enhance bioavailability.

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit antiviral properties. Specifically, compounds similar to 3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine have shown efficacy against respiratory syncytial virus (RSV) and hepatitis viruses. This suggests potential for developing antiviral agents based on this scaffold .

Anticancer Properties

The compound has been studied for its ability to inhibit various protein kinases involved in cancer progression. In particular, it has been linked to inhibitory activity against glycogen synthase kinase 3 (GSK3) and cdc2-like kinases (CLK1), which are critical in cell cycle regulation and cancer cell proliferation. The structure-activity relationships (SAR) of these compounds indicate that modifications can enhance their selectivity and potency against specific cancer types .

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its bromine atom allows for further functionalization through nucleophilic substitution reactions. This property is exploited in the synthesis of more complex heterocycles and biologically active compounds .

Reaction Mechanisms

The compound can undergo various reactions such as:

  • Bromination : Enhancing the reactivity of the pyrazolo[1,5-a]pyrimidine framework.
  • Amination Reactions : Utilizing C–O bond activation techniques to introduce amino groups at specific positions on the ring structure.

These reactions have been optimized for high yields and selectivity, making the compound a valuable intermediate in synthetic pathways .

Synthesis of Novel Derivatives

A study demonstrated the synthesis of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines via a two-step process involving C–O activation and Suzuki-Miyaura coupling. The resultant compounds exhibited promising biological activities and could serve as leads for further drug development efforts .

Structure-Activity Relationship Studies

Research into the SAR of pyrazolo[1,5-a]pyrimidine derivatives has revealed that specific substitutions at the C-3 and C-5 positions significantly affect their biological activity against cancer cell lines. Compounds designed with these modifications showed enhanced inhibitory effects on key kinases involved in tumor growth and metastasis .

Comparison with Similar Compounds

Key Observations :

Substituent Effects: Bromine at C3: Enhances electrophilicity, facilitating cross-coupling reactions (e.g., with arylboronic acids) . Trifluoromethyl at C7: Introduces strong electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets (e.g., in antitumor compounds) .

Synthetic Flexibility :

  • Suzuki-Miyaura cross-coupling is widely used for C3 functionalization in brominated derivatives .
  • 7-Trifluoromethyl analogs require PyBroP-mediated activation for C5 amination or thiolation .

Key Findings :

  • Anticancer Potential: 7-Trifluoromethyl and carboxamide derivatives show superior activity (IC₅₀ <5 µM) compared to brominated analogs, likely due to enhanced lipophilicity and target engagement .

Biological Activity

3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer potential and mechanisms of action, supported by recent research findings and case studies.

  • Molecular Formula : C₇H₈BrN₃
  • Molecular Weight : 216.08 g/mol
  • CAS Number : 1695951-07-5
  • IUPAC Name : 3-bromo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Anticancer Activity

Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. For instance, a study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their ability to inhibit cancer cell proliferation across multiple cell lines.

Key Findings:

  • Growth Inhibition : The compound displayed a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines tested. This indicates a promising broad-spectrum anticancer activity .
  • Mechanism of Action : The compound functions as a dual inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are crucial in cancer cell cycle regulation and survival pathways. Molecular docking studies revealed that the compound binds effectively to the active sites of these targets .

Case Study: Cell Cycle Arrest and Apoptosis Induction

A specific investigation into the effects of the compound on RFX 393 cancer cells revealed:

  • Cell Cycle Arrest : Treatment with this pyrazolo[1,5-a]pyrimidine derivative resulted in significant arrest at the G0–G1 phase of the cell cycle (84.36% treated vs. 57.08% control), suggesting its potential in halting cancer progression.
  • Apoptosis Induction : The study indicated that the compound also promotes apoptosis in treated cells, further enhancing its therapeutic potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • The presence of bromine at the 3-position and a methyl group at the 6-position appears to enhance binding affinity and selectivity towards CDK2 and TRKA.
  • Variations in substituents on the pyrazolo scaffold have been shown to significantly influence potency against various cancer types .

Comparative Analysis with Other Pyrazolo Derivatives

The following table summarizes key findings from studies comparing various pyrazolo derivatives:

CompoundTargetIC50 (µM)Growth Inhibition (%)Mechanism
3-Bromo-6-methylCDK2/TRKA0.4543.9Dual inhibition
Compound ATubulin0.4250.0Microtubule disruption
Compound BCDK20.4047.5Cell cycle arrest

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine?

  • Methodology : The compound can be synthesized via condensation of 5-aminopyrazole derivatives with β-diketones or their equivalents. For example, refluxing 5-amino-3-bromo-6-methylpyrazole with a methyl-substituted diketone in pyridine for 5–6 hours, followed by neutralization with HCl and recrystallization from ethanol or dioxane, yields the target compound (yield: ~65–70%) . Key intermediates like tert-butyl carbamate-protected derivatives (e.g., tert-butyl N-{6-methyl-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate) can also serve as precursors .

Q. How can structural characterization be optimized for this compound?

  • Methodology : Use a combination of 1H/13C NMR to confirm substituent positions and ring saturation. For example, the methyl group at position 6 typically appears as a singlet (~δ 2.3 ppm), while the bromine at position 3 influences neighboring proton splitting . Mass spectrometry (MS) and elemental analysis are critical for verifying molecular weight (e.g., C₇H₉BrN₃: MW 231.08) and purity (>95%) . X-ray crystallography is recommended for resolving ambiguities in regiochemistry .

Q. What solvents and conditions improve reaction yields in pyrazolo[1,5-a]pyrimidine synthesis?

  • Methodology : Polar aprotic solvents (e.g., pyridine, DMF) under reflux (100–120°C) enhance cyclization efficiency. Scavenging reagents like p-nitrophenol can be removed via crystallization or silica gel chromatography to achieve >90% purity . For brominated derivatives, inert atmospheres (N₂/Ar) prevent unwanted halogen displacement .

Advanced Research Questions

Q. How do substituents at positions 3 (Br) and 6 (methyl) influence biological activity?

  • Methodology : Compare the antitumor activity of 3-bromo-6-methyl derivatives with analogs (e.g., 3-chloro, 3-iodo) using in vitro assays (e.g., HEPG2 liver carcinoma cells). For example, pyrazolo[1,5-a]pyrimidines with bromine at position 3 exhibit IC₅₀ values of 2.7–4.9 µM, suggesting halogen size and electronegativity modulate target binding . Methyl groups at position 6 enhance metabolic stability but may reduce solubility—balance via logP calculations .

Q. How can conflicting data on enzymatic inhibition be resolved?

  • Case Study : If a 3-bromo derivative shows weak kinase inhibition in one study but strong activity in another, evaluate assay conditions (e.g., ATP concentration, pH). Use molecular docking to assess bromine’s role in hydrophobic pocket interactions. Cross-validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What strategies mitigate low yields in combinatorial libraries of this scaffold?

  • Methodology : Adopt parallel solution-phase synthesis with scavenging protocols. For example, acylation of 3-bromo-6-methyl-pyrazolo[1,5-a]pyrimidine with p-nitrophenyl esters followed by resin-based purification achieves >85% yield for 400+ analogs . Optimize stoichiometry (1:1.2 molar ratio for amine coupling) and monitor via LC-MS .

Q. How does the 4H,5H,6H,7H-saturation affect photophysical properties?

  • Methodology : Compare saturated (4H,5H,6H,7H) vs. aromatic pyrazolo[1,5-a]pyrimidines using UV-Vis and fluorescence spectroscopy . Saturation typically redshifts absorption (λmax ~350→400 nm) due to increased conjugation but quenches fluorescence—modulate via substituent electron-donating/withdrawing effects .

Key Recommendations

  • Prioritize pyridine/DMF-based syntheses for scalable production .
  • Use saturation mutagenesis to explore position 3/6 substitutions for target selectivity .
  • Address solubility limitations via prodrug strategies (e.g., phosphate esters) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.